2-Chloro-4-fluorophenylboronic acid
Overview
Description
2-Chloro-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO2 and a molecular weight of 174.37 g/mol. This compound is characterized by the presence of both chlorine and fluorine atoms on a phenyl ring, which is attached to a boronic acid group. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is solid in form .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound’s action may be stable across a range of different chemical environments .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorophenylboronic acid can be synthesized through several methods, including the direct borylation of 2-chloro-4-fluorobenzene using diboronic acid derivatives under palladium-catalyzed conditions. The reaction typically involves the use of a palladium catalyst, a boronic acid derivative, and a suitable solvent such as toluene or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorophenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., water/ethanol).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Chloro-fluorobenzoic acids.
Reduction: Chloro-fluorobenzyl alcohols.
Substitution: Chloro-fluoroanilines or chloro-fluorophenols.
Scientific Research Applications
2-Chloro-4-fluorophenylboronic acid is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Phenylboronic acid
4-Fluorophenylboronic acid
2-Chlorophenylboronic acid
3-Chloro-4-fluorophenylboronic acid
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNMNLYGPKKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590368 | |
Record name | (2-Chloro-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-72-1 | |
Record name | (2-Chloro-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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